Methyl 4-(quinazolin-4-ylamino)benzoate
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Overview
Description
Methyl 4-(quinazolin-4-ylamino)benzoate is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(quinazolin-4-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with quinazoline derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-aminobenzoic acid and quinazoline-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(quinazolin-4-ylamino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Methyl 4-(quinazolin-4-ylamino)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of Methyl 4-(quinazolin-4-ylamino)benzoate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain tyrosine kinases, leading to the disruption of signaling pathways that promote cell proliferation and survival. The quinazoline moiety is known to interact with the ATP-binding site of kinases, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-4-amine: A precursor in the synthesis of Methyl 4-(quinazolin-4-ylamino)benzoate.
4-Aminoquinazoline: Another quinazoline derivative with similar biological activities.
Methyl 4-aminobenzoate: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-(quinazolin-4-ylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including:
- Anticancer activity
- Antimicrobial effects
- Anti-inflammatory properties
The quinazoline core is known to interact with various molecular targets, particularly enzymes involved in cancer cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes such as tyrosine kinases. These enzymes are crucial in signaling pathways that regulate cell growth and division. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 20.98 |
HepG2 | 31.85 | |
A549 | 15.00 |
These findings indicate that this compound is particularly effective against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. The following table outlines the zones of inhibition observed in antibacterial assays:
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in vitro revealed its potential as a therapeutic agent against breast cancer. The compound was administered to MCF-7 cells, resulting in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, confirming its mechanism of inducing apoptosis through the inhibition of tyrosine kinase activity .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence. This dual action highlights its potential use in treating infections caused by resistant strains .
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 4-(quinazolin-4-ylamino)benzoate |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)17-10-18-15/h2-10H,1H3,(H,17,18,19) |
InChI Key |
QIWMXWVSZMFODO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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